1,1-Difluoro-3-methylcyclopentane

Description

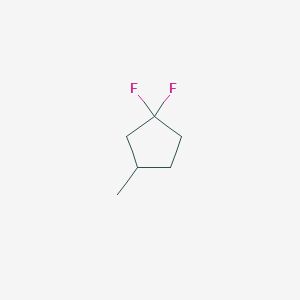

1,1-Difluoro-3-methylcyclopentane is a fluorinated cyclopentane derivative featuring two fluorine atoms at the 1-position and a methyl group at the 3-position of the cyclopentane ring. The methyl group may influence steric effects and conformational preferences, distinguishing it from non-methylated analogs.

Properties

Molecular Formula |

C6H10F2 |

|---|---|

Molecular Weight |

120.14 g/mol |

IUPAC Name |

1,1-difluoro-3-methylcyclopentane |

InChI |

InChI=1S/C6H10F2/c1-5-2-3-6(7,8)4-5/h5H,2-4H2,1H3 |

InChI Key |

NBSJCAVRXHCOAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-difluoro-3-methylcyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentane derivatives with fluorinating agents. For instance, the reaction of 3-methylcyclopentene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. Industrial production methods may involve the use of more scalable and cost-effective fluorinating agents and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

| Reaction Type | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Dehydrofluorination | Strong base (e.g., KOtBu) | 1-Fluoro-3-methylcyclopentene | E2 elimination | |

| Radical Halogenation | NBS, AIBN, light | 1,1-Difluoro-3-(bromomethyl)cyclopentane | Radical chain mechanism |

Key Findings :

-

Dehydrofluorination produces a monofluoroalkene, with regioselectivity directed by the methyl group’s steric effects.

-

Bromination via radical pathways occurs at the methyl group rather than the fluorinated C1 due to radical stability.

Ring-Opening and Strain-Driven Reactions

The cyclopentane ring’s moderate strain (≈5 kcal/mol) enables reactivity under high-energy conditions:

| Reaction Type | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Difluorocarbene Insertion | Thermal/Photolytic activation | Bicyclo[1.1.1]pentane derivatives | Stepwise carbene insertion |

Key Findings :

-

Difluorocarbene insertion into the cyclopentane ring generates bicyclo[1.1.1]pentane derivatives, but yields depend on methyl group positioning .

-

Steric hindrance from the 3-methyl group reduces reaction efficiency compared to unsubstituted analogs .

Radical-Mediated Functionalization

The electron-deficient C1–F bonds participate in radical reactions:

Key Findings :

-

The 1,1-difluoro group stabilizes adjacent radicals through hyperconjugation .

-

Cross-coupling at C3 is favored due to reduced steric hindrance compared to C1.

Electrophilic Additions

The methyl group directs electrophilic attacks to adjacent positions:

| Reaction Type | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| Hydrohalogenation | HBr, ROOR | 1,1-Difluoro-3-bromo-3-methylcyclopentane | Radical addition |

Key Findings :

-

Anti-Markovnikov addition dominates due to fluorine’s inductive effects.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals:

Scientific Research Applications

1,1-Difluoro-3-methylcyclopentane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability. This compound can serve as a precursor for the synthesis of biologically active molecules.

Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism by which 1,1-difluoro-3-methylcyclopentane exerts its effects depends on its specific application. In chemical reactions, the presence of fluorine atoms can influence the electron density and reactivity of the molecule, leading to unique reaction pathways. In biological systems, fluorinated compounds can interact with enzymes and receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1-Difluoro-3-methylcyclopentane with structurally related cyclopentane derivatives, focusing on substituent effects and functional group contributions.

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | CAS Number | Key Functional Groups | Structural Notes |

|---|---|---|---|---|

| This compound | 1,1-F₂, 3-CH₃ | Not available | Fluorine, Methyl | Methyl at C3, F at C1 |

| 1,1-Difluorocyclopentane | 1,1-F₂ | 1120-70-3 | Fluorine | No methyl group |

| 2,2-Difluorocyclopentane-1,3-dione | 2,2-F₂, 1,3-O₂ (dione) | 1215071-21-8 | Fluorine, Dione | Two ketone groups |

| (1S)-3,3-Difluorocyclopentanemethanol | 3,3-F₂, CH₂OH | 1407991-23-4 | Fluorine, Methanol | Methanol group at C1 |

| cis-1,3-dimethylcyclopentane | 1,3-CH₃ (cis) | 2532-58-3 | Methyl groups | Non-fluorinated, two CH₃ |

Comparison with 1,1-Difluorocyclopentane

The absence of a methyl group in 1,1-Difluorocyclopentane (CAS 1120-70-3) reduces steric hindrance and lipophilicity compared to the target compound. Applications of the methylated derivative could differ in drug design, where enhanced lipophilicity might improve membrane permeability .

Comparison with 2,2-Difluorocyclopentane-1,3-dione

The dione functional groups in 2,2-Difluorocyclopentane-1,3-dione (CAS 1215071-21-8) introduce polarity and reactivity distinct from the hydrocarbon framework of the target compound. In contrast, this compound lacks such functional versatility but may exhibit greater stability under acidic or basic conditions due to its saturated hydrocarbon backbone .

Comparison with (1S)-3,3-Difluorocyclopentanemethanol

The methanol group in (1S)-3,3-Difluorocyclopentanemethanol (CAS 1407991-23-4) introduces hydrogen-bonding capacity and chirality, which are absent in the target compound. This alcohol derivative could serve as a chiral building block in asymmetric synthesis, whereas this compound’s non-polar structure may favor applications in hydrophobic matrices or as a solvent additive. The fluorine positions (3,3 vs.

Comparison with cis-1,3-dimethylcyclopentane

The non-fluorinated cis-1,3-dimethylcyclopentane (CAS 2532-58-3) highlights the impact of fluorine substitution. Fluorine’s electronegativity in the target compound increases dipole moments and may reduce ring strain compared to the purely hydrocarbon analog.

Biological Activity

1,1-Difluoro-3-methylcyclopentane is an organic compound characterized by the presence of two fluorine atoms and a methyl group on a cyclopentane ring. Its unique structure imparts specific chemical properties that are of interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of this compound, highlighting its interactions with biomolecules, potential therapeutic applications, and safety assessments.

- Molecular Formula : C6H10F2

- Molecular Weight : 120.14 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1CC(C(C1)F)F

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its fluorine substituents. The electronegative nature of fluorine enhances the compound's reactivity and alters its interaction with biological systems. Studies suggest that the compound may interact with various enzymes and receptors, potentially leading to specific pharmacological effects.

Toxicity and Safety Assessments

Research has indicated that the biological effects of this compound include evaluations of toxicity through various testing methods:

- Acute Toxicity Tests : These tests assess the immediate harmful effects following exposure to the compound.

- Chronic Toxicity Studies : Long-term exposure studies evaluate cumulative effects on health.

- Mutagenicity Testing : Investigates potential genetic damage caused by the compound.

A comprehensive review of these studies is essential for understanding the safety profile of this compound in both laboratory and industrial settings .

Pharmacological Applications

Recent investigations have explored the potential use of this compound in drug development. The compound's unique structure allows it to serve as a building block for synthesizing fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts .

Case Study 1: Antimicrobial Activity

A study conducted on related fluorinated compounds demonstrated that modifications in cycloalkane structures can lead to significant antimicrobial properties. Although specific data on this compound is limited, it is hypothesized that similar derivatives may exhibit activity against various bacterial strains due to their ability to disrupt cellular membranes .

Case Study 2: Environmental Impact Assessment

Research into the environmental persistence of fluorinated compounds has highlighted concerns regarding bioaccumulation and ecological toxicity. Studies involving acute toxicity tests on aquatic organisms suggest that compounds like this compound could pose risks if released into the environment without proper management .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1,1-Difluorocyclopentane | C5H8F2 | Limited data; potential for lower toxicity |

| 1,1-Difluoro-2-methylcyclopentane | C6H10F2 | Investigated for drug development |

| 1,2-Difluorocyclopentane | C5H8F2 | Potentially higher reactivity |

Q & A

Q. What are the recommended synthetic routes for 1,1-Difluoro-3-methylcyclopentane in laboratory settings?

Synthesis typically involves fluorination of a cyclopentane precursor. A plausible method includes:

- Step 1 : Preparation of 3-methylcyclopentanone via Friedel-Crafts alkylation or cycloalkylation of a suitable precursor.

- Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to convert ketones to difluoro groups. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side reactions.

- Step 3 : Purification via fractional distillation or column chromatography to isolate the product .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

- NMR Spectroscopy : NMR to confirm fluorine environments ( to ppm for CF groups) and NMR to resolve methyl and cyclopentane protons.

- GC-MS : To assess purity and molecular ion peaks (expected m/z ≈ 122 for [M]).

- Physical Properties : Compare experimental density () and boiling point () with predicted values .

Q. What safety precautions are essential when handling this compound?

- PPE : Chemical goggles, nitrile gloves, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 180 mmHg at 25°C).

- Storage : In airtight containers away from oxidizers. Hazard code Xi (irritant) indicates risks of skin/eye irritation .

Advanced Research Questions

Q. How do electronic effects of the difluoro and methyl groups influence reactivity in substitution reactions?

- Fluorine’s Electron-Withdrawing Effect : Increases electrophilicity at adjacent carbons, favoring nucleophilic attack.

- Methyl’s Electron-Donating Effect : Stabilizes carbocation intermediates in SN1 pathways.

- Steric Effects : The 3-methyl group may hinder axial attack in chair-like cyclopentane conformers. Computational modeling (DFT) can predict regioselectivity .

Q. What challenges arise in analyzing stereochemical outcomes of reactions involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.